(3-(4-fluorophenoxy)phenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone
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Overview
Description
(3-(4-fluorophenoxy)phenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C25H21FN4O2 and its molecular weight is 428.467. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Characterization
Compounds related to (3-(4-fluorophenoxy)phenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone have been synthesized using a three-step substitution reaction. Their structures were confirmed by various spectroscopic methods and mass spectrometry. These methods are crucial for verifying the purity and identity of synthesized compounds in scientific research (Huang et al., 2021).
Crystallographic and Conformational Analyses
The crystal structures of similar compounds were measured by X-ray diffraction, offering insights into their molecular conformations. Density Functional Theory (DFT) was also used to calculate molecular structures, comparing them with X-ray diffraction values. This approach helps understand the physical and chemical properties of the compounds (Huang et al., 2021).
Biological Activities
Antimicrobial Activity
Related compounds have shown significant antimicrobial activities. For instance, some compounds containing a methoxy group exhibited high antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Kumar et al., 2012).
Sodium Channel Blocking and Anticonvulsant Effects
Certain derivatives of related compounds have been evaluated for their anticonvulsant activities and effects on sodium channels. This research is important for understanding the potential therapeutic applications of these compounds in neurological disorders (Malik & Khan, 2014).
Chemical Properties and Applications
- Molecular Electrostatic Potential and Frontier Molecular Orbitals: The molecular electrostatic potential and frontier molecular orbitals of related compounds have been investigated, revealing some of their physicochemical properties. Understanding these properties is essential for predicting the reactivity and stability of these compounds in various chemical environments (Huang et al., 2021).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,4-disubstituted 1,2,3-triazoles, have been known to act as surrogates for the peptide bond . They show chemical as well as biological stability , suggesting that they might interact with a wide range of biological targets.
Mode of Action
The triazole ring, a common feature in this class of compounds, can act as a hydrogen bond acceptor and donor simultaneously . This property allows it to form various types of binding interactions with its target enzyme .
Biochemical Pathways
It’s worth noting that compounds containing a triazole ring have been associated with a broad range of chemical and biological properties . They have shown different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
The compound’s molecular weight (33036) and its solubility might influence its bioavailability .
Result of Action
Compounds with similar structures have been used in drug discovery, material science, and catalysis, suggesting a wide range of potential effects.
Properties
IUPAC Name |
[3-(4-fluorophenoxy)phenyl]-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN4O2/c26-20-9-11-22(12-10-20)32-23-8-4-7-19(15-23)25(31)29-14-13-21(16-29)30-17-24(27-28-30)18-5-2-1-3-6-18/h1-12,15,17,21H,13-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWVRWHGUWIQFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)OC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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